![molecular formula C16H22ClNO3 B6639960 1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one
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Overview
Description
1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one, commonly known as W-18, is a synthetic opioid that was first synthesized in Canada in the 1980s. It is considered to be one of the most potent opioids ever created, with a potency estimated to be 100 times greater than fentanyl and 10,000 times greater than morphine. Due to its high potency, W-18 has gained significant attention from the scientific community for its potential applications in pain management and drug development.
Mechanism of Action
W-18 exerts its pharmacological effects by binding to the mu-opioid receptor, which is located in the central nervous system. This binding results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
W-18 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but W-18 is significantly more potent than other opioids, which can lead to increased risk of overdose and death.
Advantages and Limitations for Lab Experiments
One advantage of using W-18 in lab experiments is its high potency, which allows for the study of opioid receptors and their mechanisms of action at very low concentrations. However, the high potency of W-18 also makes it difficult to work with, as even small amounts can be lethal. Additionally, the synthesis of W-18 is complex and requires specialized equipment and expertise, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on W-18. One area of interest is the development of new analgesics that are more potent and effective than current opioids. Another area of interest is the study of the mechanisms of action of opioids and the development of new treatments for opioid addiction and overdose. Additionally, further research is needed to understand the long-term effects of W-18 on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of W-18 involves a multi-step process that starts with the reaction between 4-chlorobenzaldehyde and piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with paraformaldehyde to form 4-(4-chlorophenyl)-4-hydroxymethylpiperidine. The final step involves the reaction between 4-(4-chlorophenyl)-4-hydroxymethylpiperidine and 3-methoxypropan-1-one to form W-18.
Scientific Research Applications
W-18 has gained significant attention from the scientific community due to its potential applications in pain management and drug development. Studies have shown that W-18 has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes W-18 a potential candidate for the development of new analgesics that are more potent and effective than current opioids.
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-11-8-15(19)18-9-6-13(7-10-18)16(20)12-2-4-14(17)5-3-12/h2-5,13,16,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPHPDXTHNXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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